molecular formula C30H31NO4S B018074 Raloxifene Bismethyl Ether CAS No. 84541-38-8

Raloxifene Bismethyl Ether

Cat. No.: B018074
CAS No.: 84541-38-8
M. Wt: 501.6 g/mol
InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
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Description

It is an intermediate in the synthesis of Raloxifene, a drug primarily used for the prevention and treatment of osteoporosis in postmenopausal women . Raloxifene Bismethyl Ether exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.

Scientific Research Applications

Raloxifene Bismethyl Ether has a wide range of applications in scientific research:

Future Directions

While specific future directions for Raloxifene Bismethyl Ether were not found, Raloxifene, the parent compound, is used to treat osteoporosis in postmenopausal women and to lower chances of having invasive breast cancer in postmenopausal women with osteoporosis or at high risk of having invasive breast cancer . This suggests potential areas of future research and application for this compound.

Mechanism of Action

Target of Action

Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of this compound are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.

Mode of Action

This compound is an estrogen receptor inactive compound on which both hydroxyl groups are absent

Biochemical Pathways

Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation

Pharmacokinetics

Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

As it is an inactive compound with respect to estrogen receptor activity

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Bismethyl Ether involves multiple steps, starting from the appropriate benzo[b]thiophene derivatives. The key steps include:

    Methoxylation: Introduction of methoxy groups to the benzo[b]thiophene core.

    Etherification: Formation of the ether linkage between the benzo[b]thiophene and the phenyl ring.

    Piperidinylation: Attachment of the piperidinyl group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Comparison with Similar Compounds

Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:

    Raloxifene: The parent compound, used for osteoporosis treatment.

    Tamoxifen: Another SERM, primarily used for breast cancer treatment.

    Arzoxifene: A newer SERM with improved efficacy and safety profile.

    Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms

This compound stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQTKAUSVEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444581
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84541-38-8
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the compound prepared as described in Preparation 1 (8.46 grams) and the acid chloride prepared as described in Preparation 4 (10.0 grams) in methylene chloride (350 mL) was cooled to about 20°-25° C. The cool mixture was treated with boron trichloride (2.6 mL), and the resulting mixture mechanically stirred. The reaction was monitored by HPLC using the assay described above. After 85 minutes, the in situ HPLC yield based on a 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene standard was 88%.
[Compound]
Name
1
Quantity
8.46 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride (98.5 mg, 0.296 mmol) in tetrahydrofuran (3 ml) at 2° C. under nitrogen is added dropwise via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (0.48 ml of 0.75 M solution, 0.36 mmol). The resulting mixture is stirred at that temperature for 16 hours, then quenched by addition of methyl alcohol. It is then partitioned between methylene chloride and saturated aqueous ammonium chloride, and the separated organic layer is dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica gel (10:5:1 hexanes:dichloromethane:triethylamine) to afford a product-containing fraction, which is further chromatographed on silica gel (10:1:1 hexanes:dichloromethane:triethylamine) to afford title compound as an oil: 88.4 mg (60%). 1H NMR spectrum identical to authentic sample. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.59; H, 6.32; N, 2.69; S, 6.14.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride
Quantity
98.5 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester (202 mg, 0.615 mmol) in tetrahydrofuran (5 ml) under nitrogen at 5° C. is added, dropwise over 2 min via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (1.0 ml of 0.76 M solution, 0.76 mmol). Cooling is removed, and the reaction is allowed to stir at room temperature for 48 hours. It is then quenched by addition of saturated aqueous ammonium chloride (2 ml), and partitioned between methylene chloride and water. The organic phase is separated, dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica (5:1:1 hexanes:dichloromethane:triethylamine) to afford recovered starting material (46.0 mg, 23%) and title compound. The latter is further purified by dissolution in methylene chloride, followed by washing with 1 N hydrochloric acid, then 1 N sodium hydroxide. Drying over magnesium sulfate, filtration and concentration furnished 97.4 mg of title compound (0.194 mmol, 32%, 41% based on recovered starting material). IR (CHCl3): 2932, 1647, 1597, 1475, 1252, 1163, 1029, 828 cm-1 ; 1H NMR (CDCl3) δ7.75 (d, 2H, J=8.7), 7.51 (d, 1H, J=8.7), 7.31 (m, 3H), 6.94 (dd, 1H, J=9.0, 2.4), 6.74 (m, 4 H), 4.07 (t, 2H, J=6.0), 3.87 (s, 3H), 3.73 (s, 3H), 2.72 (t, 2H, J=6.0), 2.47 (m, 4 H), 1.58 (m, 4 H), 1.42 (m, 2H); 13C NMR (CDCl3) d 193.2, 163.1, 159.8, 157.7, 142.5, 140.1, 134.1, 132.4, 130.7, 130. 5, 130.3, 126.1, 124.1, 114.8, 114.3, 114.1, 104.6, 66.3, 57.8, 55.7, 55.3, 55.2, 26.0, 24.2. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.56; H, 6.27; N, 2.82; S, 6.26.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester
Quantity
202 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

6-hydroxy-2-(4-isopropoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, succinate
Name
6-hydroxy-2-(4-isopropoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Raloxifene Bismethyl Ether
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Reactant of Route 6
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